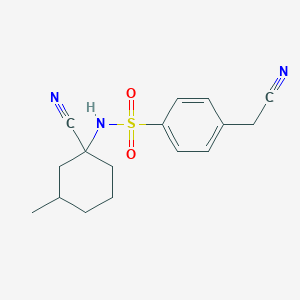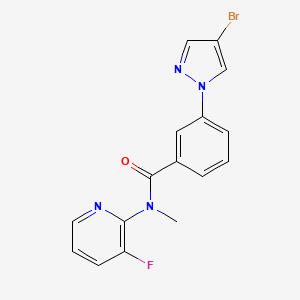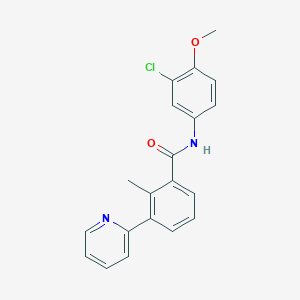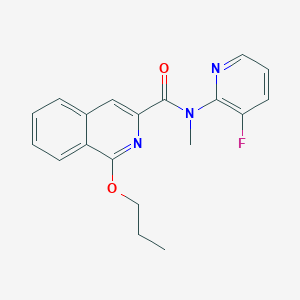![molecular formula C15H20BrFN2O B7663252 N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide](/img/structure/B7663252.png)
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide, also known as BFA-1, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
作用機序
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide exerts its therapeutic effects through its interaction with various molecular targets. In cancer cells, this compound inhibits the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation. Inflammation research has shown that this compound inhibits the activity of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that regulates the expression of inflammatory cytokines. In Alzheimer's disease research, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in different fields of research. In cancer research, this compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, leading to the inhibition of cancer cell proliferation. Inflammation research has shown that this compound can reduce the production of inflammatory cytokines, leading to a reduction in inflammation. In Alzheimer's disease research, this compound has been shown to improve cognitive function and reduce oxidative stress, which is implicated in the pathogenesis of the disease.
実験室実験の利点と制限
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide has several advantages and limitations for lab experiments. One advantage is its potential therapeutic applications in various fields of research. This compound has been shown to have promising results in cancer, inflammation, and neurological disorders, making it a potential drug candidate. However, one limitation is the lack of studies on its pharmacokinetics and toxicity. More studies are needed to determine the safety and efficacy of this compound in vivo.
将来の方向性
There are several future directions for N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide research. One direction is to study its pharmacokinetics and toxicity in vivo to determine its safety and efficacy as a potential drug candidate. Another direction is to study its potential therapeutic applications in other fields of research, such as cardiovascular disease and metabolic disorders. Furthermore, more studies are needed to elucidate the molecular targets and mechanisms of action of this compound in different fields of research. Overall, this compound has shown promising results in various fields of research, making it a potential candidate for future drug development.
合成法
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide can be synthesized through a multistep process involving the reaction of cyclohexylamine with 3-bromo-5-fluorobenzyl chloride, followed by the addition of acetic anhydride and sodium acetate. The resulting compound is then purified through recrystallization to obtain this compound in its pure form.
科学的研究の応用
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide has been studied for its potential therapeutic applications in various fields of research, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has also shown that this compound can reduce inflammation by inhibiting the production of inflammatory cytokines. Furthermore, this compound has been studied in neurological disorders such as Alzheimer's disease, where it has been shown to improve cognitive function and reduce oxidative stress.
特性
IUPAC Name |
N-[4-[(3-bromo-5-fluorophenyl)methylamino]cyclohexyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrFN2O/c1-10(20)19-15-4-2-14(3-5-15)18-9-11-6-12(16)8-13(17)7-11/h6-8,14-15,18H,2-5,9H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRPMCKQEUOYPPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCC(CC1)NCC2=CC(=CC(=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrFN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[3-(Hydroxymethyl)azetidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B7663192.png)
![6-[3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-5,7-dihydro-4H-thieno[2,3-c]pyridine](/img/structure/B7663198.png)
![3-(2,3-dihydropyrrolo[3,2-c]pyridine-1-carbonyl)-4-methyl-1H-quinolin-2-one](/img/structure/B7663213.png)
![(2-Hydroxy-4-nitrophenyl)-[4-[(1-methylimidazol-2-yl)methyl]piperidin-1-yl]methanone](/img/structure/B7663230.png)
![1-[(2-chlorophenyl)methyl]-N-(5-methyl-1-phenylpyrazol-4-yl)pyrazole-4-carboxamide](/img/structure/B7663243.png)
![N-cyclopent-3-en-1-yl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B7663251.png)

![4-methyl-N-[3-oxo-3-(pyridin-2-ylmethylamino)propyl]quinoline-2-carboxamide](/img/structure/B7663264.png)
![3-[[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl]-6-methylpyrimidin-4-one](/img/structure/B7663267.png)
![4-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-5-fluoro-2,3-dihydro-1,4-benzoxazine](/img/structure/B7663272.png)
![(2S)-1-[3-(hydroxymethyl)azetidin-1-yl]-2-phenylpropan-1-one](/img/structure/B7663276.png)
